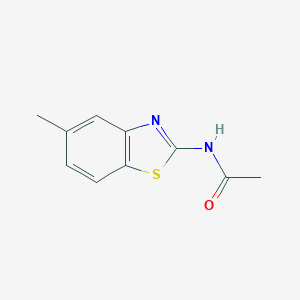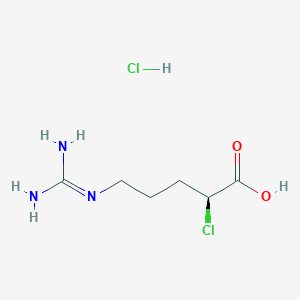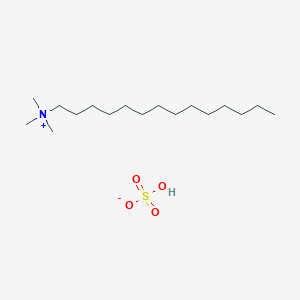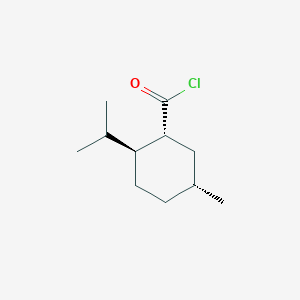
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride
Overview
Description
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride, also known as menthyl chloroformate, is a colorless liquid that is commonly used in organic synthesis. It is a versatile reagent that is used to introduce the menthyl carbamate protecting group into various organic compounds. Menthyl chloroformate is a powerful and reactive chemical that requires careful handling and appropriate safety measures. In
Mechanism of Action
Menthyl chloroformate reacts with the hydroxyl or amino group of the organic compound to form a stable (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate protecting group. The reaction occurs via the formation of an intermediate carbamoyl chloride, which then reacts with the menthol to form the (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate protecting group.
Biochemical and Physiological Effects:
Menthyl chloroformate is not used in drug development due to its reactivity and toxicity. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
Menthyl chloroformate is a versatile reagent that is widely used in organic synthesis. It is easy to handle and can be used to protect a wide range of functional groups. However, it is a reactive and toxic chemical that requires careful handling and appropriate safety measures. It should be used in a well-ventilated area and protective clothing and equipment should be worn.
Future Directions
Menthyl chloroformate has many potential applications in the synthesis of complex organic compounds. Future research could focus on developing new methods for the synthesis of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate-protected compounds and exploring the use of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride chloroformate in the synthesis of bioactive compounds. Additionally, research could focus on developing safer and more efficient methods for handling and using (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride chloroformate in the laboratory.
Scientific Research Applications
Menthyl chloroformate is widely used in organic synthesis as a reagent for the protection of various functional groups. It is commonly used to protect primary and secondary amines, hydroxyl groups, and carboxylic acids. The (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate protecting group is stable under a wide range of reaction conditions and can be easily removed using mild acidic conditions. Menthyl chloroformate is also used in the synthesis of peptides and other complex organic compounds.
properties
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZVZSVCQGUKOJ-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |
CAS RN |
39668-87-6 | |
| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



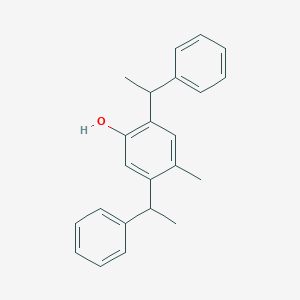


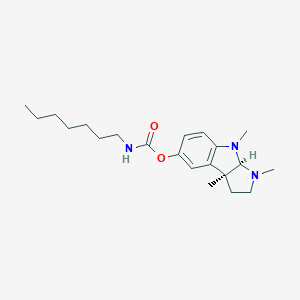
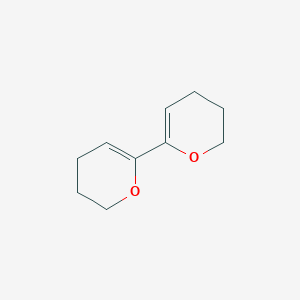
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
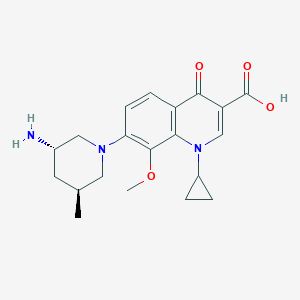
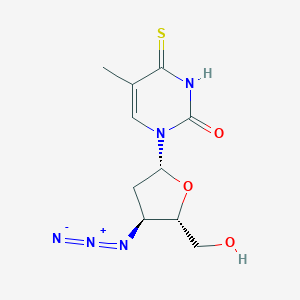
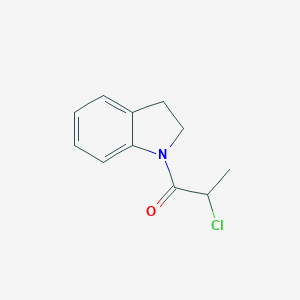
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
